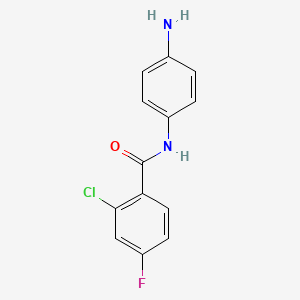

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-2-chloro-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-12-7-8(15)1-6-11(12)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTUMPRZZGVUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-4-fluorobenzoyl Chloride

The precursor 2-chloro-4-fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example, heating 2-chloro-4-fluorobenzoic acid with excess SOCl₂ at 70–80°C for 3–4 hours achieves near-quantitative conversion. The reaction is typically monitored by FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹).

Amide Bond Formation

The acid chloride is reacted with 4-aminophenylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or pyridine is added to scavenge HCl. A representative procedure involves:

- Dissolving 4-aminophenylamine (1.1 eq) in DCM with TEA (2 eq).

- Dropwise addition of 2-chloro-4-fluorobenzoyl chloride (1 eq) at 0°C.

- Stirring at room temperature for 12 hours.

Yield : 82–89% after silica gel chromatography.

Coupling Reagent-Assisted Synthesis

Direct Coupling Using EDCl/HOBt

Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) facilitate direct amidation without acid chloride isolation.

Procedure :

- Combine 2-chloro-4-fluorobenzoic acid (1 eq), EDCl (1.2 eq), HOBt (1.2 eq), and 4-aminophenylamine (1 eq) in DMF.

- Stir at 25°C for 24 hours.

- Quench with water and extract with ethyl acetate.

Microwave-Assisted Optimization

Microwave irradiation (140°C, 1 hour) with Pd(dppf)Cl₂ catalysis shortens reaction times to 1–2 hours, improving yields to 88–92%. This method minimizes thermal degradation of sensitive intermediates.

Nitro-Group Reduction Strategy

Synthesis of N-(4-Nitrophenyl)-2-chloro-4-fluorobenzamide

Initial coupling of 2-chloro-4-fluorobenzoyl chloride with 4-nitrophenylamine follows the acid chloride method (Section 2.2), yielding the nitro intermediate in 85–90%.

Catalytic Hydrogenation

Reduction of the nitro group is achieved using H₂/Pd-C in ethanol at 50 psi for 6 hours. However, this risks dehalogenation of the chloro and fluoro substituents.

Zinc/Copper-Mediated Reduction

To preserve halogens, activated Zn/Cu in aqueous NH₄Cl reduces the nitro group selectively:

- Suspend N-(4-nitrophenyl)-2-chloro-4-fluorobenzamide in NH₄Cl (10% w/v).

- Add Zn/Cu (3 eq) and stir at 70°C for 3 hours.

- Filter and extract with ethyl acetate.

Comparative Analysis of Methods

| Method | Yield | Advantages | Challenges |

|---|---|---|---|

| Acid Chloride | 82–89% | High purity, scalable | Requires SOCl₂ handling |

| EDCl/HOBt | 76–85% | Mild conditions, no acid chloride | Longer reaction times |

| Nitro Reduction (Zn/Cu) | 88% | Halogen preservation | Multi-step synthesis |

Industrial-Scale Considerations

Matrix Scientific and Aikon International produce the compound via acid chloride routes, citing 95% purity at $900–$1,486 per 5g. Key cost drivers include:

- 2-Chloro-4-fluorobenzoic acid procurement ($120–$150/kg).

- Pd catalyst costs for microwave-assisted methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The aminophenyl group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of aniline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Nitroso or nitro derivatives of the aminophenyl group.

Reduction Products: Aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide has emerged as a promising lead compound in drug discovery, particularly for targeting specific enzymes and receptors. Its structural features allow it to interact effectively with biological targets, making it valuable for developing new pharmaceuticals.

Case Study: Antiparasitic Activity

A study identified analogues of this compound that exhibited potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Among these, a derivative showed an in vitro effective concentration (EC50) of 0.001 μM, demonstrating excellent selectivity over mammalian cells with a >30-fold difference in toxicity . This highlights the compound's potential as a scaffold for antiparasitic agents.

Biological Research

The compound can be utilized in biochemical assays to explore enzyme inhibition and receptor binding dynamics. Its ability to modify biological pathways makes it a valuable tool in pharmacological studies.

Materials Science

This compound can serve as a building block for synthesizing novel polymers and advanced materials due to its unique chemical structure. Its fluorinated moiety enhances lipophilicity, which can improve material properties.

Synthesis Route

- Acylation : Reacting 4-aminophenylacetic acid with acetic anhydride.

- Coupling Reaction : The acyl chloride formed is reacted with 4-fluoroaniline in the presence of a base like triethylamine.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug development | Potent against Trypanosoma brucei |

| Biological Research | Enzyme inhibition studies | Modulates receptor functions |

| Materials Science | Building block for polymers | Enhances material properties due to fluorination |

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

N-(3-Aminophenyl)-2-chloro-4,5-difluorobenzamide (QZ-3115)

- Structural Difference: The amino group is at the meta position (3-aminophenyl), and the benzamide core has two additional fluorine atoms (4,5-difluoro).

N-(4-Aminophenyl)-2-chloro-4,5-difluorobenzamide (QY-4597)

4-Amino-N-(4-fluorophenyl)benzamide

- Structural Difference : Lacks the 2-chloro substituent.

Gastrokinetic Benzamide Derivatives (e.g., AS-4370)

- Structural Features: Compounds like AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) share chloro and fluoro substituents but incorporate morpholine and benzyl groups.

- Functional Insight : Studies show chloro and fluoro groups enhance gastrokinetic activity by improving receptor affinity. The target compound’s simpler structure may lack the morpholine-mediated pharmacokinetic advantages but retains key halogen-driven bioactivity .

2-Chloro-N-(4-fluorophenyl)acetamide

- Structural Simplicity : A smaller acetamide backbone with similar halogenation.

- Relevance : Demonstrates intramolecular hydrogen bonding (N–H···O), a feature that may also stabilize the target compound’s conformation and enhance crystallinity .

Physicochemical Properties

- Solubility: The amino group improves water solubility relative to non-aminated analogs (e.g., N-(4-Chlorophenyl)-2,6-difluorobenzamide), but chloro/fluoro substituents counterbalance this by increasing hydrophobicity .

- Thermal Stability: Crystallographic studies of analogs (e.g., 4-Chloro-N-(2-methoxyphenyl)benzamide) suggest that halogen and amino substituents contribute to robust crystal packing via hydrogen bonds and van der Waals interactions .

Data Tables

Table 1. Structural and Electronic Comparison

Biological Activity

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article synthesizes various research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzamide core with specific substitutions that are critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of this compound demonstrated potent activity against leukemia cell lines, with IC50 values in the low micromolar range. Specifically, one analog showed an IC50 of 0.94 µM against the NB4 leukemia cell line, indicating strong antiproliferative effects .

Table 1: IC50 Values of this compound Derivatives Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | NB4 | 0.94 |

| 4a | MCF7 | 5.11 |

| 4b | HCT116 | 10.76 |

| 4c | MV4-11 | 11.87 |

The mechanisms underlying the anticancer activity of this compound derivatives appear to be multifaceted. Studies suggest that these compounds may not solely rely on tubulin polymerization or Src inhibition, which are common pathways for anticancer agents. Instead, they may engage alternative kinases or induce apoptosis through different pathways .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. A series of substituted analogues were evaluated for their efficacy against Human Adenovirus (HAdV). Notably, one derivative exhibited an IC50 value of 0.27 µM with a selectivity index greater than 100, indicating a favorable therapeutic window .

Study on Anticancer Efficacy

In a comparative study involving several derivatives, researchers found that the m-chlorophenyl analogue (compound 4e) was particularly effective against multiple leukemia cell lines and solid tumors. This study highlighted the importance of specific substitutions on the benzamide scaffold in enhancing biological activity .

Study on Antiviral Properties

Another investigation into the antiviral properties of this compound analogues revealed their ability to inhibit HAdV replication effectively. The mechanistic studies suggested that these compounds target specific stages of the viral life cycle, providing insights into their potential as antiviral agents .

Q & A

Q. What are the recommended methods for synthesizing N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide with high purity?

The synthesis typically involves coupling 2-chloro-4-fluorobenzoic acid derivatives with 4-aminophenylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride to form an acyl chloride intermediate.

- Amide bond formation : React the activated acid with 4-aminophenylamine in anhydrous solvents (e.g., DCM or THF) under nitrogen.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Optimization of reaction time (8–12 hrs) and temperature (0–25°C) minimizes side products like dimerization .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm), NH₂ signals (δ 5.0–6.0 ppm, broad), and amide NH (δ 8.0–10.0 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and aromatic carbons.

- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₃H₁₀ClF₂N₂O: 297.0463).

- FTIR : Peaks for amide (1650–1680 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) .

Q. What are the key physicochemical properties critical for experimental design?

- Solubility : Poor in water; soluble in DMSO (>10 mg/mL), DCM, or THF. Pre-solubilize in DMSO for biological assays.

- Stability : Stable at −20°C under inert gas; avoid prolonged exposure to light/moisture to prevent hydrolysis of the amide bond.

- LogP : Predicted ~2.5 (PubChem data), indicating moderate lipophilicity for cell permeability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from differences in assay conditions or impurity profiles. Recommended approaches:

- Reproducibility checks : Validate protocols using standardized cell lines (e.g., HEK293 or HeLa) and controls.

- Purity reassessment : Re-analyze compound batches via HPLC (e.g., C18 column, acetonitrile/water gradient).

- Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects .

Q. What strategies optimize the compound’s selectivity for kinase inhibition assays?

- Structure-activity relationship (SAR) : Modify substituents (e.g., fluorine at position 4) to enhance binding to ATP pockets.

- Competitive binding assays : Use ATPγS to differentiate between ATP-competitive and allosteric inhibitors.

- Kinase profiling : Screen against panels (e.g., KinomeScan) to identify off-target kinases and refine design .

Q. How can mechanistic studies elucidate its role in apoptosis pathways?

- Western blotting : Track cleavage of caspases-3/7 and PARP in treated cells (e.g., Jurkat or MCF-7).

- Flow cytometry : Use Annexin V/PI staining to quantify early/late apoptosis.

- Gene silencing : Knockdown pro-apoptotic genes (e.g., BAX/BAK) to confirm pathway dependency .

Methodological Challenges and Solutions

Q. Addressing low yields in large-scale synthesis

- Issue : Scalability often reduces yield due to side reactions.

- Solutions :

- Use flow chemistry for precise temperature control.

- Replace EDCI with T3P® (propylphosphonic anhydride) for higher efficiency.

- Monitor reaction progress via in-situ FTIR .

Q. Managing fluorescence interference in cellular imaging

- Issue : The compound’s fluorobenzamide moiety may autofluoresce.

- Solutions :

- Use quenchers (e.g., Trypan Blue) in fixed-cell assays.

- Switch to non-overlapping fluorophores (e.g., Alexa Fluor 647) in live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.